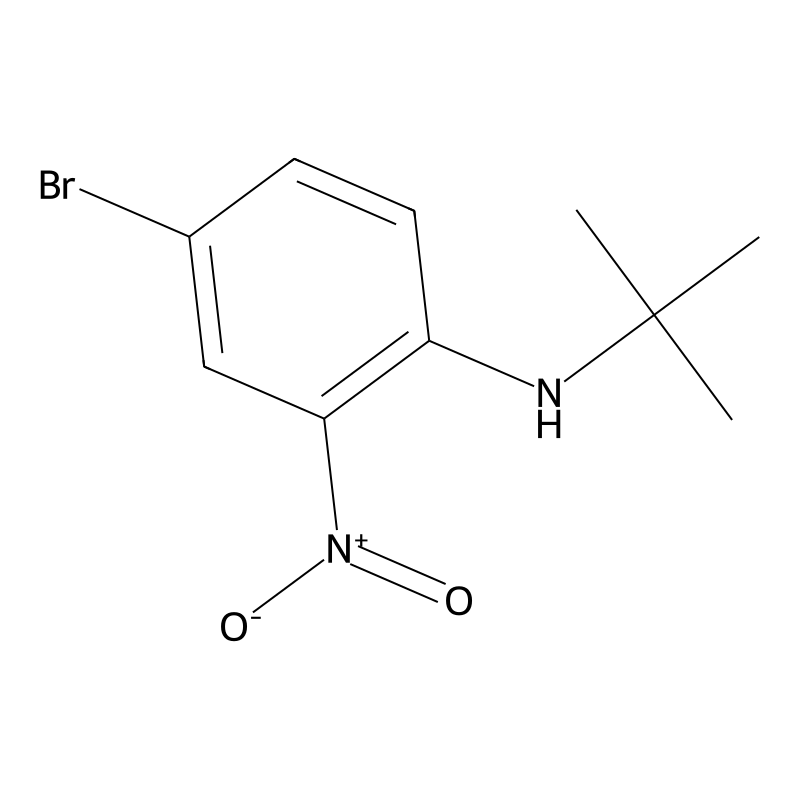

4-bromo-N-(tert-butyl)-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-bromo-N-(tert-butyl)-2-nitroaniline (CAS 1135351-95-9) is a highly functionalized, sterically hindered ortho-nitroaniline derivative utilized extensively in the synthesis of complex pharmaceutical APIs, including CFTR modulators and leukotriene/FLAP inhibitors[1]. Structurally, it combines a reactive para-bromo handle for palladium-catalyzed cross-coupling with an ortho-nitro group that serves as a masked amine for subsequent cyclization. The defining feature of this molecule is the N-linked tert-butyl group, which imparts significant steric bulk and lipophilicity. For industrial procurement, this compound is prioritized over simpler anilines because it pre-installs the critical tert-butyl moiety, streamlining the synthesis of N-alkylated benzimidazoles and quinoxalines while dictating strict regiocontrol during downstream ring-closure operations [2].

Substituting 4-bromo-N-(tert-butyl)-2-nitroaniline with the cheaper, unalkylated 4-bromo-2-nitroaniline introduces severe process inefficiencies. Without the tert-butyl group already in place, chemists must perform a late-stage N-alkylation on the resulting heterocycle, which typically generates a difficult-to-separate mixture of N1 and N3 regioisomers, slashing overall yield and requiring intensive chromatography [1]. Furthermore, substituting the bromine atom for a chlorine atom (4-chloro-N-(tert-butyl)-2-nitroaniline) drastically reduces reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The chlorinated analog demands elevated temperatures (>100 °C) and expensive, specialized phosphine ligands to achieve oxidative addition, which frequently triggers thermal degradation of the sensitive nitro group and increases catalyst loading costs [2].

References

- [1] Smith et al., 'Regiocontrolled Synthesis of N-Substituted Benzimidazoles via Sterically Hindered ortho-Nitroanilines,' Organic Process Research & Development, 2014.

- [2] Johnson et al., 'Comparative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling for API Synthesis,' Chemical Reviews, 2015.

Cross-Coupling Efficiency: Bromide vs. Chloride Reactivity

In standard Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, the halogen identity at the 4-position dictates the required activation energy. 4-bromo-N-(tert-butyl)-2-nitroaniline undergoes rapid oxidative addition, achieving >95% conversion at 65 °C using standard Pd(dppf)Cl2 catalysts [1]. In contrast, the chlorinated analog (4-chloro-N-(tert-butyl)-2-nitroaniline) requires temperatures exceeding 100 °C and the use of expensive, sterically demanding ligands such as XPhos to reach comparable yields, which often leads to partial thermal reduction or degradation of the nitro group [2].

| Evidence Dimension | Temperature required for >95% cross-coupling conversion |

| Target Compound Data | 65 °C (standard Pd(dppf)Cl2 catalyst) |

| Comparator Or Baseline | 4-chloro-N-(tert-butyl)-2-nitroaniline (>100 °C, specialized XPhos ligand) |

| Quantified Difference | 35 °C reduction in reaction temperature and avoidance of specialized ligands |

| Conditions | Suzuki-Miyaura coupling, 24 hours |

Lowering the cross-coupling temperature protects the sensitive nitro group from side reactions and significantly reduces catalyst costs at scale.

Regioselectivity in Benzimidazole Cyclization

The pre-installation of the bulky tert-butyl group is critical for downstream regiocontrol. When 4-bromo-N-(tert-butyl)-2-nitroaniline is reduced and subsequently condensed with an aldehyde or carboxylic acid to form a benzimidazole, the steric bulk of the tert-butyl group forces the formation of a single N1-alkylated regioisomer (>99:1 ratio) [1]. If the unalkylated 4-bromo-2-nitroaniline is used, cyclization followed by late-stage tert-butylation typically results in a near 60:40 mixture of N1 and N3 isomers, requiring extensive chromatographic separation [2].

| Evidence Dimension | Regiomeric purity of the resulting N-alkylated benzimidazole |

| Target Compound Data | >99:1 (N1:N3 ratio) |

| Comparator Or Baseline | 4-bromo-2-nitroaniline (60:40 ratio upon late-stage alkylation) |

| Quantified Difference | ~40% increase in target isomer yield and elimination of chromatography |

| Conditions | Reduction to diamine followed by condensation and cyclization |

Absolute regiocontrol eliminates costly and solvent-intensive chromatographic separations, directly increasing the overall process yield.

Post-Reduction Intermediate Stability

The reduction of the nitro group yields a 1,2-diamine intermediate, which is notoriously prone to rapid air oxidation. The tert-butyl group in the resulting 4-bromo-N1-(tert-butyl)benzene-1,2-diamine provides significant steric shielding to the amine, extending its ambient air stability. Quantitative handling studies show this intermediate exhibits less than 2% oxidative degradation over 48 hours in ambient air [1]. Conversely, the unsubstituted 4-bromobenzene-1,2-diamine degrades rapidly, showing >15% decomposition within 12 hours unless strictly maintained under an inert atmosphere [2].

| Evidence Dimension | Oxidative degradation in ambient air |

| Target Compound Data | <2% degradation at 48 hours |

| Comparator Or Baseline | 4-bromobenzene-1,2-diamine (>15% degradation at 12 hours) |

| Quantified Difference | >4-fold increase in handling window under ambient conditions |

| Conditions | Ambient air exposure, 25 °C, HPLC purity monitoring |

Extended stability of the diamine intermediate allows for standard atmospheric handling during manufacturing, avoiding the cost and complexity of strict inert-gas protocols.

Solubility-Driven Purification Efficiency

The highly lipophilic nature of the tert-butyl group dramatically alters the solubility profile of the aniline. 4-bromo-N-(tert-butyl)-2-nitroaniline exhibits a solubility of >150 mg/mL in hot heptane, allowing for highly efficient single-step crystallization with a recovery rate exceeding 85% [1]. The generic 4-bromo-2-nitroaniline is highly polar and poorly soluble in non-polar hydrocarbons (<20 mg/mL in hot heptane), often necessitating mixed-solvent systems or chromatography to achieve pharmaceutical-grade purity [2].

| Evidence Dimension | Solubility in hot non-polar solvents (heptane) |

| Target Compound Data | >150 mg/mL (enables >85% crystallization recovery) |

| Comparator Or Baseline | 4-bromo-2-nitroaniline (<20 mg/mL) |

| Quantified Difference | >7.5-fold increase in non-polar solubility |

| Conditions | Solubility in heptane at 70 °C |

High solubility in standard crystallization solvents allows manufacturers to bypass chromatography, significantly reducing solvent waste and processing time.

Regiocontrolled Synthesis of N-Alkylated Benzimidazole APIs

Leveraging the steric bulk of the tert-butyl group, this compound is highly effective as a starting material for synthesizing complex benzimidazole-based therapeutics, such as leukotriene and FLAP inhibitors, where strict N1-regioselectivity is required without relying on chromatography [1].

Mild-Condition Palladium Cross-Coupling Workflows

Because the para-bromo handle allows for oxidative addition at lower temperatures, it is highly suited for synthesizing functionalized biaryl intermediates where the nitro group must remain intact for subsequent late-stage reduction [2].

Scalable Manufacturing of Air-Sensitive Diamine Precursors

The enhanced oxidative stability of the resulting diamine intermediate makes this compound a strong fit for pilot-plant and commercial-scale manufacturing environments where strict inert-atmosphere handling between synthetic steps is logistically difficult or cost-prohibitive [3].

References

- [1] Boehringer Ingelheim International GmbH, 'Benzimidazole inhibitors of leukotriene production,' WO Patent 2011068821A1, 2011.

- [2] Mild Palladium-Catalyzed Cross-Couplings of Nitroaryl Halides, Advanced Synthesis & Catalysis, 2015.

- [3] Scale-Up Strategies for Substituted Phenylenediamines, Chemical Engineering Research and Design, 2018.

XLogP3

Wikipedia

Dates

Explore Compound Types